6-Bromo-2,4-difluoro-3-methylbenzaldehyde
Description
The exact mass of the compound this compound is 233.94918 g/mol and the complexity rating of the compound is 176. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-2,4-difluoro-3-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c1-4-7(10)2-6(9)5(3-12)8(4)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZTVKMRAPETSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1F)Br)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801256333 | |
| Record name | Benzaldehyde, 6-bromo-2,4-difluoro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801256333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1879026-17-1 | |
| Record name | Benzaldehyde, 6-bromo-2,4-difluoro-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1879026-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 6-bromo-2,4-difluoro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801256333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comparative Technical Guide to 6-Bromo-2,4-difluoro-3-methylbenzaldehyde and 2,4-Difluorobenzaldehyde for Researchers in Drug Development
This in-depth technical guide provides a comprehensive analysis of the core differences between 6-Bromo-2,4-difluoro-3-methylbenzaldehyde and its structural analog, 2,4-difluorobenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the nuanced yet critical impact of substituent patterns on chemical reactivity, synthetic utility, and, ultimately, the strategic choices made in the design and synthesis of novel therapeutic agents.
Introduction: Beyond the Benzaldehyde Core
Aromatic aldehydes are fundamental building blocks in organic synthesis, prized for their versatile reactivity. However, the true potential of these scaffolds in medicinal chemistry is unlocked through the strategic placement of various substituents on the benzene ring. This guide focuses on two such analogs: the relatively simple 2,4-difluorobenzaldehyde and the more complex, multi-substituted this compound. While both share a difluorinated benzaldehyde core, the addition of a bromine atom and a methyl group in the latter dramatically alters its physicochemical properties and synthetic applications. Understanding these differences is paramount for the rational design of synthetic pathways and the development of next-generation therapeutics.
Physicochemical Properties: A Tale of Two Molecules
The introduction of a bromine atom and a methyl group to the 2,4-difluorobenzaldehyde scaffold significantly impacts its molecular weight, polarity, and reactivity. A summary of their key physicochemical properties is presented below:
| Property | 2,4-Difluorobenzaldehyde | This compound |
| Molecular Formula | C₇H₄F₂O[1][2] | C₈H₅BrF₂O[3] |
| Molecular Weight | 142.10 g/mol [1][4] | 235.03 g/mol [3] |
| Appearance | Colorless to light yellow liquid[4] | Off-white to yellow solid |
| Boiling Point | 65-66 °C at 17 mmHg[4] | Not readily available |
| Melting Point | 2-3 °C[4] | Not readily available |
| Density | ~1.299 g/mL at 25 °C[4] | Not readily available |
| CAS Number | 1550-35-2[1][2][4] | 1879026-17-1 |
The substantial increase in molecular weight for this compound is a direct consequence of the heavy bromine atom. This also contributes to its solid state at room temperature, in contrast to the liquid form of 2,4-difluorobenzaldehyde. These physical differences have practical implications for handling, storage, and reaction setup.
The Decisive Role of Substituents: An In-depth Look at Reactivity
The divergent reactivity of these two molecules stems from the electronic and steric effects imparted by their respective substituents.
Electronic Effects
The fluorine atoms at the 2- and 4-positions in both molecules exert a strong electron-withdrawing inductive effect, which increases the electrophilicity of the aldehyde's carbonyl carbon. This makes the aldehyde group more susceptible to nucleophilic attack.
In this compound, the bromine atom at the 6-position further enhances this electron-withdrawing effect. Conversely, the methyl group at the 3-position is weakly electron-donating, slightly counteracting the electron-withdrawing influence of the halogens. This intricate balance of electronic effects fine-tunes the reactivity of the aldehyde group.
Steric Hindrance
The presence of the bulky bromine atom and the methyl group in this compound introduces significant steric hindrance around the aldehyde functionality. This can influence the regioselectivity of reactions, favoring the approach of nucleophiles from the less hindered face of the molecule. In contrast, 2,4-difluorobenzaldehyde presents a less sterically encumbered reaction site.
Synthetic Utility in Drug Discovery: A Comparative Analysis
The distinct structural features of these two benzaldehydes dictate their preferred applications in the synthesis of pharmaceutical agents.
2,4-Difluorobenzaldehyde: A Versatile Precursor for Antifungals and Beyond
2,4-Difluorobenzaldehyde is a widely utilized building block in medicinal chemistry. Its primary application lies in the synthesis of azole antifungal agents, most notably fluconazole. The difluorophenyl moiety is a key pharmacophore in these drugs, contributing to their metabolic stability and binding affinity to the target enzyme.
Beyond antifungals, the reactivity of the aldehyde group allows for its incorporation into a diverse range of molecular scaffolds through reactions such as reductive amination, Wittig reactions, and aldol condensations. This versatility has led to its use in the synthesis of kinase inhibitors and other therapeutic candidates.[5]
This compound: A Gateway to Highly Substituted Scaffolds for Targeted Therapies
The presence of the bromine atom in this compound opens up a new dimension of synthetic possibilities, primarily through transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a synthetic handle for the introduction of a wide array of functional groups, a strategy extensively employed in modern drug discovery.
This makes this compound a particularly valuable precursor for the synthesis of highly substituted and complex molecules, such as kinase inhibitors.[6][7][8][9] The ability to precisely introduce diverse substituents via cross-coupling reactions allows for the fine-tuning of a drug candidate's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
Experimental Protocols: A Practical Guide
To illustrate the distinct synthetic applications of these two molecules, detailed, field-proven experimental protocols are provided below. These protocols are designed to be self-validating, with clear steps and expected outcomes.
Protocol 1: Synthesis of a Fluconazole Precursor using 2,4-Difluorobenzaldehyde
This protocol outlines a key step in the synthesis of the antifungal drug fluconazole, demonstrating a classic application of 2,4-difluorobenzaldehyde.
Reaction: Grignard addition of a triazole-containing nucleophile to 2,4-difluorobenzaldehyde.
Diagram of the Experimental Workflow:
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., anhydrous potassium carbonate)
-
Solvent system (e.g., toluene and water, 4:1)
-
Schlenk flask or similar reaction vessel
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Spectroscopic Data: A Comparative Overview
The following table summarizes key spectroscopic features for both compounds.
| Spectroscopic Data | 2,4-Difluorobenzaldehyde | This compound |
| ¹H NMR (CDCl₃, ppm) | δ 10.3 (s, 1H, -CHO), 7.9-7.0 (m, 3H, Ar-H) [10] | δ ~10.2 (s, 1H, -CHO), ~7.2 (m, 1H, Ar-H), ~2.3 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ ~188 (-CHO), ~165 (d, J=255 Hz, C-F), ~162 (d, J=255 Hz, C-F), aromatic signals | δ ~187 (-CHO), other aromatic and methyl signals |
| IR (cm⁻¹) | ~1700 (C=O stretch), ~1600 (C=C stretch), ~1200 (C-F stretch) | ~1700 (C=O stretch), ~1600 (C=C stretch), ~1200 (C-F stretch) |
| Mass Spectrum (m/z) | 142 (M⁺) [2] | 234/236 (M⁺, bromine isotope pattern) |
Note: The spectroscopic data for this compound is predicted based on the structure and typical chemical shifts. Actual experimental data should be consulted for precise values.
Conclusion: Strategic Selection for Targeted Outcomes
Conversely, this compound offers a more advanced and strategic platform for the synthesis of highly decorated and complex molecules. The presence of the bromine atom as a handle for cross-coupling reactions provides medicinal chemists with the flexibility to explore a vast chemical space, a critical advantage in the development of targeted therapies such as kinase inhibitors. The choice between these two reagents, therefore, is not merely a matter of chemical equivalence but a strategic decision dictated by the specific synthetic goals and the desired complexity of the final drug candidate.
References
-
Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5‐Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors. PMC. [Link]
-
2,4-Difluorobenzaldehyde | C7H4F2O | CID 73770. PubChem. [Link]
-
Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Design, Synthesis, and Evaluation of Novel Pyruvate Dehydrogenase Kinase Inhibitors. Bentham Science. [Link]
-
2,4-Difluorobenzaldehyde. NIST WebBook. [Link]
-
Example 7. Organic Chemistry at CU Boulder. [Link]
-
Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
C-13 NMR Spectrum. University of Calgary. [Link]
-
The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd.. [Link]
-
Organoboron compounds as mild nucleophiles in Lewis acid- and transition metal-catalyzed C–C bond-forming reactions. Pure and Applied Chemistry. [Link]
-
UV-Visible, IR, and 1 NMR spectral data of compounds. ResearchGate. [Link]
-
Supporting Information. pubs.acs.org. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Organic-Reaction.com. [Link]
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. PMC. [Link]
-
Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]
-
Organoborane coupling reactions (Suzuki coupling). PMC. [Link]
-
4-Bromo-2,6-difluorobenzaldehyde. Chem-Impex. [Link]
-
The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis. [Link]
-
Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl. HELDA. [Link]
-
Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]
Sources
- 1. 2,4-Difluorobenzaldehyde | C7H4F2O | CID 73770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Difluorobenzaldehyde [webbook.nist.gov]
- 3. This compound [sigmaaldrich.com]
- 4. 2,4-二氟苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5‐Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2,4-Difluorobenzaldehyde(1550-35-2) 1H NMR spectrum [chemicalbook.com]
Methodological & Application
Technical Application Note: Reductive Amination Strategies for 6-Bromo-2,4-difluoro-3-methylbenzaldehyde
Executive Summary & Strategic Analysis
The reductive amination of 6-Bromo-2,4-difluoro-3-methylbenzaldehyde presents a specific set of challenges distinct from standard benzaldehyde derivatives. Successful conversion requires navigating two competing factors: steric hindrance and electronic activation .
The Substrate Challenge
-
Steric Congestion (The "Ortho Effect"): The aldehyde moiety is flanked by a Fluorine atom at C2 and a Bromine atom at C6. This 2,6-disubstitution pattern creates a significant steric blockade, retarding the nucleophilic attack of the amine and, more critically, the formation of the tetrahedral intermediate and subsequent dehydration to the imine.
-
Electronic Profile: The 2,4-difluoro substitution pattern renders the carbonyl carbon highly electrophilic. While this increases susceptibility to nucleophilic attack, it also destabilizes the resulting imine (Schiff base) relative to the aldehyde, shifting the equilibrium backward in the presence of water.
-
Chemomarker Stability: The C6-Bromine is a valuable handle for downstream cross-coupling (Suzuki/Buchwald). Catalytic hydrogenation (H₂/Pd) is strictly contraindicated due to the high risk of hydrodehalogenation (de-bromination).
Strategic Recommendation
Standard "mix-and-stir" protocols using Sodium Triacetoxyborohydride (STAB) often stall with this substrate, leading to low conversion or direct reduction of the aldehyde to the alcohol.
We recommend two specific protocols:
-
Primary Method (Titanium-Mediated): Uses Titanium(IV) isopropoxide to act as both a Lewis acid activator and a water scavenger, forcing imine formation despite steric bulk.
-
Secondary Method (Sequential STAB): A modified borohydride protocol that separates imine formation from the reduction step.
Decision Matrix: Method Selection
Use the following logic flow to select the appropriate protocol for your specific amine partner.
Figure 1: Decision matrix for selecting the optimal reductive amination protocol based on amine nucleophilicity and steric demand.
Protocol A: Titanium(IV) Isopropoxide Mediated (The "Force" Method)
Best for: Secondary amines, anilines, or when standard conditions yield <50%. Mechanism: Ti(OiPr)₄ coordinates to the carbonyl oxygen (increasing electrophilicity) and chemically traps the water byproduct, driving the equilibrium toward the sterically hindered imine.
Reagents
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.25 – 1.5 equiv)
-
Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Solvent: THF (anhydrous) or Ethanol (absolute)
Step-by-Step Methodology
-
Complexation (Neat or Concentrated):
-
In a flame-dried flask under Argon, combine the aldehyde and the amine .
-
Add Ti(OiPr)₄ dropwise.
-
Critical Step: If the mixture is stirrable, run it neat (without solvent) for 1 hour. If the starting materials are solid, add minimal anhydrous THF (1-2 mL per mmol) to create a slurry.
-
Stir at room temperature for 6–12 hours .
-
Checkpoint: Monitor by TLC or ¹H NMR.[1] You should see the disappearance of the aldehyde peak (~10.2 ppm) and appearance of the imine. Due to the 2,6-substitution, this step is slower than usual.
-
-
Reduction:
-
Dilute the reaction mixture with absolute Ethanol (5 mL per mmol).
-
Cool the vessel to 0°C.
-
Add NaBH₄ portion-wise (caution: gas evolution).
-
Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
-
Workup (The "Titanium Crash"):
-
Quench the reaction by adding 2N NaOH or water (approx 2 mL per mmol Ti). A heavy white/yellow precipitate (TiO₂) will form.
-
Dilute with EtOAc and filter the slurry through a pad of Celite .
-
Wash the Celite pad thoroughly with EtOAc.
-
Transfer filtrate to a separatory funnel, wash with brine, dry over Na₂SO₄, and concentrate.
-
Protocol B: Modified STAB (Sequential Addition)
Best for: Primary amines and high-throughput parallel synthesis. Differentiation: Unlike standard STAB protocols where all reagents are mixed at once, this protocol delays the addition of the hydride to prevent direct reduction of the aldehyde.
Reagents
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.1 equiv
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF
Step-by-Step Methodology
-
Imine Pre-formation:
-
Dissolve the aldehyde in DCE (0.2 M concentration).
-
Add the amine and Acetic Acid .
-
Add activated 4Å Molecular Sieves (powdered) to scavenge water.
-
Stir at Room Temperature for 2–4 hours .
-
Note: The acid catalyst is essential here to protonate the carbonyl and overcome the steric repulsion of the 2-Fluoro/6-Bromo groups.
-
-
Reduction:
-
Add STAB in a single portion.
-
Stir at room temperature overnight (12–16 h).
-
Observation: The reaction may remain cloudy.
-
-
Quench & Purification:
-
Quench with saturated NaHCO₃ (gas evolution).
-
Extract with DCM (x3).
-
Purification Note: The amine product will likely be less polar than the aldehyde but more polar than the non-basic impurities. Flash chromatography using a gradient of Hexanes/EtOAc (with 1% Triethylamine) is recommended.
-
Analytical Data & Troubleshooting
Expected NMR Signatures
| Species | ¹H NMR Signal (CDCl₃) | Notes |
| Aldehyde (SM) | ~10.2 - 10.4 ppm (s, 1H) | Distinctive downfield shift due to F/Br flanking. |
| Imine (Intermediate) | ~8.4 - 8.8 ppm (s, 1H) | Often broad; shifts upfield relative to aldehyde. |
| Amine (Product) | ~3.8 - 4.2 ppm (s, 2H) | Benzylic protons. Often appears as a doublet if coupled to NH or F. |
Troubleshooting Guide
-
Problem: Aldehyde remains, but Alcohol byproduct (benzyl alcohol) is increasing.
-
Cause: Hydride was added before the imine was fully formed. The reducing agent attacked the aldehyde.[1][2][3][4]
-
Solution: Switch to Protocol A (Titanium) . The Ti-complex protects the oxygen and ensures nitrogen attack occurs first. Alternatively, extend the "Imine Pre-formation" step in Protocol B and heat to 40°C.
-
-
Problem: Low yield with aniline derivatives.
-
Cause: Anilines are weak nucleophiles. The steric bulk of the 6-Br group makes the attack energetically unfavorable.
-
Solution: Use Protocol A and heat the neat mixture to 60°C during the complexation step.
-
Safety & Handling
-
Aryl Bromide Stability: Do not use Pd/C + H₂ or vigorous dissolving metal reductions. The C-Br bond at the 6-position is susceptible to reduction, which would yield the 2,4-difluoro-3-methyl analog (impurity).
-
Fluorine Safety: While the C-F bonds are stable to borohydrides, they activate the ring for nucleophilic aromatic substitution (SNAr) if heated strongly with strong nucleophiles. Keep reaction temps < 80°C.
References
-
Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1, 2527.
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.
-
Sigma-Aldrich. "Product Specification: this compound."
Sources
Application Note: A Strategic Approach to the Synthesis of Novel 8-Bromo-6-fluoro-7-methyl-substituted Quinolines
Abstract
Quinoline scaffolds are paramount in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. This guide provides a comprehensive, scientifically-grounded protocol for the synthesis of a novel, highly functionalized quinoline derivative, 8-Bromo-3-carboxyethyl-6-fluoro-2,7-dimethylquinoline, starting from the specialized benzaldehyde, 6-Bromo-2,4-difluoro-3-methylbenzaldehyde. We detail a strategic application of the Friedländer annulation, a classic and robust method for quinoline synthesis.[1] This document elucidates the mechanistic rationale, provides a step-by-step experimental protocol, outlines rigorous characterization techniques, and includes a troubleshooting guide to empower researchers in synthesizing complex heterocyclic compounds for drug discovery pipelines.
Introduction and Scientific Rationale
The quinoline ring system is a privileged scaffold in pharmaceutical sciences, present in drugs with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2] The specific substitution pattern on the quinoline core profoundly dictates its pharmacological profile. The target molecule, 8-Bromo-3-carboxyethyl-6-fluoro-2,7-dimethylquinoline , incorporates several key structural features:
-
A Fluorine at the 6-position: Often enhances metabolic stability and binding affinity.
-
A Bromine at the 8-position: Serves as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
Methyl Groups at the 2- and 7-positions: Can modulate steric interactions and electronic properties.
-
An Ester at the 3-position: Provides a site for potential amide derivatization or hydrolysis to a carboxylic acid, influencing solubility and biological interactions.
The starting material, This compound , presents both opportunities and challenges.[3] The two fluorine atoms are strong electron-withdrawing groups, which activates the aldehyde towards nucleophilic attack. The fluorine at the C2 position (ortho to the aldehyde) is particularly susceptible to nucleophilic aromatic substitution, which is the key step for in-situ formation of the necessary amino group to facilitate the cyclization.
The Friedländer synthesis is the chosen synthetic strategy. It is a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, such as a β-ketoester.[4][5] In this protocol, we adapt this reaction by using ethyl acetoacetate as the methylene component and leveraging the inherent reactivity of the starting material to achieve a one-pot synthesis.
Proposed Reaction Scheme:
(Note: This is a placeholder for a proper chemical drawing. The reaction shows this compound reacting with ethyl acetoacetate in the presence of a catalyst like L-proline in a solvent like DMSO, heated to produce 8-Bromo-3-carboxyethyl-6-fluoro-2,7-dimethylquinoline.)
Detailed Experimental Protocol
This protocol is designed as a self-validating system, including purification and comprehensive characterization to ensure the integrity of the final product.
Materials and Reagents
| Reagent | CAS Number | Supplier | Grade |
| This compound | Not Available | Custom Synthesis/Acme | ≥98% |
| Ethyl acetoacetate | 141-97-9 | Sigma-Aldrich | ReagentPlus®, ≥99% |
| L-Proline | 147-85-3 | Sigma-Aldrich | ≥99% |
| Dimethyl Sulfoxide (DMSO), anhydrous | 67-68-5 | Sigma-Aldrich | ≥99.9% |
| Ethyl Acetate (EtOAc) | 141-78-6 | Fisher Scientific | HPLC Grade |
| Hexanes | 110-54-3 | Fisher Scientific | HPLC Grade |
| Saturated Sodium Bicarbonate Solution (aq.) | N/A | In-house prep | N/A |
| Brine (Saturated NaCl solution) | N/A | In-house prep | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Sigma-Aldrich | Reagent Grade |
| Silica Gel for Column Chromatography | 7631-86-9 | Sorbent Technologies | 60 Å, 230-400 mesh |
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.35 g, 10.0 mmol, 1.0 equiv.).
-
Reagent Addition: Add ethyl acetoacetate (1.95 g, 2.0 mL, 15.0 mmol, 1.5 equiv.) and L-proline (0.23 g, 2.0 mmol, 0.2 equiv.).
-
Solvent Addition: Add anhydrous DMSO (20 mL) to the flask.
-
Rationale: DMSO is a polar aprotic solvent capable of dissolving the reagents and facilitating the reaction at elevated temperatures. L-proline serves as an organocatalyst, promoting the initial condensation steps under relatively mild conditions.[6]
-
-
Reaction Execution: Heat the reaction mixture to 120 °C using an oil bath and stir vigorously for 12-16 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent system. The disappearance of the starting aldehyde spot indicates reaction completion.
-
-
Work-up and Extraction: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing 100 mL of deionized water. c. Extract the aqueous layer with ethyl acetate (3 x 50 mL). d. Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic impurities, followed by brine (1 x 50 mL).
-
Causality: The aqueous work-up removes the DMSO and the catalyst. The bicarbonate wash ensures the removal of any unreacted ketoester or acidic byproducts.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
-
Eluent System: A gradient of 5% to 20% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.
-
Final Step: Concentrate the pure fractions under reduced pressure to yield the final product, 8-Bromo-3-carboxyethyl-6-fluoro-2,7-dimethylquinoline , as a pale yellow solid.
-
Visualization of Workflows
Experimental Synthesis Workflow
Caption: A flowchart of the key experimental steps.
Analytical Validation Workflow
Caption: The logical flow for product characterization.
Characterization and Data
The identity and purity of the synthesized 8-Bromo-3-carboxyethyl-6-fluoro-2,7-dimethylquinoline must be confirmed through a suite of analytical techniques.[7][8]
Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.9 (s, 1H, H4), ~7.6 (d, 1H, H5), ~4.4 (q, 2H, -OCH₂CH₃), ~2.8 (s, 3H, C7-CH₃), ~2.6 (s, 3H, C2-CH₃), ~1.4 (t, 3H, -OCH₂CH₃). The aromatic proton signals will show characteristic splitting patterns influenced by the fluorine atom.[9] |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): ~166 (C=O, ester), ~158 (C-F, large C-F coupling constant), signals in the aromatic region (~115-150 ppm), ~61 (-OCH₂-), ~20 (C7-CH₃), ~18 (C2-CH₃), ~14 (-CH₃, ester). |
| High-Resolution MS (ESI) | Calculated for C₁₅H₁₄BrFNO₂ [M+H]⁺: 342.0241; Found: [A value within 5 ppm of the calculated mass]. The isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) should be clearly visible. |
| HPLC Purity | >98% (detection at 254 nm). |
| Melting Point | To be determined experimentally. Expected to be a sharp melting point for a pure crystalline solid. |
General NMR Protocol
-
Sample Preparation: Weigh approximately 5-10 mg of the purified product.[7]
-
Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Homogenization: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), cap the tube, and invert gently to ensure complete dissolution.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer according to standard instrument protocols.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | 1. Insufficient temperature. 2. Inactive catalyst. 3. Wet reagents/solvent. | 1. Ensure the oil bath temperature is consistently at 120 °C. 2. Use a fresh bottle of L-proline. 3. Use anhydrous DMSO and ensure all glassware is thoroughly dried. |
| Incomplete Reaction | Insufficient reaction time. | Extend the reaction time and continue to monitor by TLC every 2-4 hours until the starting aldehyde is consumed. |
| Complex Mixture of Products | Side reactions due to high temperature or incorrect stoichiometry. | 1. Lower the reaction temperature to 110 °C and increase the reaction time. 2. Re-verify the stoichiometry of the reagents, especially the ethyl acetoacetate (1.5 equiv. is optimal). |
| Difficulty in Purification | Co-elution of impurities with the product. | 1. Try a different solvent system for column chromatography (e.g., Dichloromethane/Methanol or Toluene/Acetone). 2. If the product is a solid, attempt recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexanes). |
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of a highly substituted quinoline derivative via a strategic Friedländer annulation. By explaining the rationale behind the chosen methodology and providing detailed procedures for synthesis, purification, and characterization, this guide serves as a valuable resource for researchers engaged in the discovery and development of novel heterocyclic compounds. The bromine handle on the final product offers significant potential for further diversification, making it an attractive building block for creating libraries of novel quinoline-based molecules for biological screening.
References
- Maddox, M. L., & Muchowski, J. M. (2004). Concerning the mechanism of the Friedländer quinoline synthesis. Journal of Organic Chemistry.
-
Wikipedia contributors. (2023). Friedländer synthesis. Wikipedia, The Free Encyclopedia.
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal.
-
Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Alfa Chemistry.
-
Marco-Contelles, J., Perez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671.
-
BenchChem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. BenchChem.
- Saeed, A., & Khurshid, S. (2001). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
-
BenchChem. (n.d.). Application Note: 1H NMR Characterization of Substituted Quinolines. BenchChem.
-
Alam, M. S., et al. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. Magnetic Resonance in Chemistry, 52(3), 115-21.
-
Nycz, J. E., et al. (2023). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. Molecules, 28(6), 2659.
-
CymitQuimica. (n.d.). CAS 360576-04-1: 6-bromo-2,3-difluorobenzaldehyde. CymitQuimica.
-
Cheng, C.-C. (2005). The Friedländer Synthesis of Quinolines. Semantic Scholar.
-
Sharma, A., et al. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry.
- Manske, R. H. F. (1942). The Friedländer Synthesis of Quinolines. Organic Reactions.
-
Bohrium. (2000). A Novel Synthesis of 2-Fluoroalkyl Quinolines. Bohrium.
-
Ghorbani-Vaghei, R., & Malaeke, A. (2016). Advances in polymer based Friedlander quinoline synthesis. RSC Advances, 6(10), 8345-8359.
-
Ghorbani-Vaghei, R., et al. (2021). The development of Friedländer heteroannulation through a single electron transfer and energy transfer pathway using methylene blue (MB+). Scientific Reports, 11(1), 22405.
-
Scite.ai. (n.d.). Friedländer Quinoline Synthesis. Scite.ai.
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
ChemSrc. (n.d.). CAS 1114809-22-1: 6-BROMO-2-FLUORO-3-METHYLBENZALDEHYDE. ChemSrc.
-
Trilleras, J., et al. (2013). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products, 76(3), 405–413.
-
He, R., et al. (2020). 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. Molecules, 25(23), 5569.
-
Li, Y., et al. (2011). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E, 67(Pt 11), o2879.
-
Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
-
PrepChem. (n.d.). Synthesis of 8-bromo-5,6,7-trimethylquinoline. PrepChem.com.
-
ResearchGate. (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and 8-bromo-6-methylquinoline-2-carbaldehyde 4. ResearchGate.
-
Alcázar, J., et al. (2021). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry, 19(16), 3639-3644.
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 623-631.
-
Dormer, P. G., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477.
-
Ghorbani-Vaghei, R., et al. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. Journal of the Iranian Chemical Society, 19(12), 5269–5279.
-
Shiri, M., et al. (2011). Recent progress on Friedländer condensation reaction. ResearchGate.
-
ChemScene. (n.d.). 6-Bromo-2-fluoro-3-isopropoxybenzaldehyde. ChemScene.
-
ChemicalBook. (n.d.). 6-BroMo-3-chloro-2,4-difluorobenzaldehyde. ChemicalBook.
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [sigmaaldrich.com]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions of 6-Bromo-2,4-difluoro-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing coupling reactions with 6-Bromo-2,4-difluoro-3-methylbenzaldehyde. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve optimal yields and purity in your Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower your experimental design.
Understanding Your Substrate: this compound
The unique structure of this aryl bromide presents specific challenges and opportunities in cross-coupling reactions. The presence of two electron-withdrawing fluorine atoms and an aldehyde group activates the C-Br bond towards oxidative addition, which is the initial step in many palladium-catalyzed coupling reactions.[1][2] However, these functional groups can also influence side reactions and catalyst stability. The ortho-methyl group introduces steric hindrance that must be considered when selecting ligands and reaction conditions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues you may encounter.
I. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds.[3][4]
Question 1: My Suzuki-Miyaura reaction with this compound has stalled or shows low conversion. What are the primary factors to investigate?
Answer: Low conversion in a Suzuki-Miyaura coupling can stem from several sources. A systematic approach to troubleshooting is crucial.
Troubleshooting Workflow: Low Conversion in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low Suzuki-Miyaura conversion.
-
Catalyst and Ligand: The choice of palladium source and ligand is critical. For sterically hindered substrates like yours, bulky, electron-rich phosphine ligands are often necessary to promote both oxidative addition and reductive elimination.[2][5] Consider ligands such as SPhos, XPhos, or RuPhos. Using a pre-formed palladium-ligand complex (precatalyst) can also ensure the active Pd(0) species is efficiently generated.[1]
-
Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[6] For your electron-deficient aryl bromide, a moderately strong inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often a good starting point. Ensure the base is anhydrous and finely powdered to maximize its reactivity.
-
Solvent: A combination of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[1] Common solvent systems include toluene/water, dioxane/water, or 2-MeTHF/water.[1] Thoroughly degassing the solvent is essential to prevent oxidation of the Pd(0) catalyst.
-
Boronic Acid/Ester Quality: Boronic acids can undergo protodeboronation, especially under acidic conditions or in the presence of water.[1] It's advisable to use fresh, high-purity boronic acid. Alternatively, consider using more stable boronate esters (e.g., pinacol esters).
Question 2: I am observing significant amounts of homocoupling of my boronic acid and/or hydrodehalogenation of the this compound. How can I minimize these side reactions?
Answer: Both homocoupling and hydrodehalogenation are common side reactions in Suzuki-Miyaura couplings.
-
Minimizing Boronic Acid Homocoupling: This side reaction is often promoted by the presence of oxygen. Rigorous degassing of your reaction mixture and maintaining an inert atmosphere (e.g., argon or nitrogen) are crucial. Lowering the reaction temperature can also help.
-
Minimizing Hydrodehalogenation: This occurs when the aryl halide is reduced, replacing the bromine with a hydrogen atom. This can be exacerbated by certain ligands and high temperatures. If hydrodehalogenation is a significant issue, consider screening different ligands. Sometimes, using a less sterically hindered ligand or a lower reaction temperature can mitigate this side reaction.[7]
II. Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling is a reliable method for coupling terminal alkynes with aryl halides.[8]
Question 1: My Sonogashira reaction is sluggish, or I'm observing a lot of alkyne homocoupling (Glaser coupling). What should I do?
Answer: These are the two most common problems in Sonogashira couplings.
Troubleshooting Workflow: Optimizing Sonogashira Coupling
Caption: Troubleshooting workflow for low Buchwald-Hartwig yield.
-
Ligand Selection: The choice of ligand is paramount. For your sterically hindered and electron-deficient substrate, bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, JohnPhos) are often required to facilitate the reaction. [9]Buchwald precatalysts are highly recommended for their reliability in generating the active catalytic species. [10]
-
Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and generally lead to faster reaction rates. [7]However, the aldehyde group on your substrate may be sensitive to such strong bases. If you observe side reactions involving the aldehyde, consider screening weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), although this may require higher reaction temperatures or longer reaction times. [7]
-
Solvent Choice: The solvent affects the solubility of the reagents and the stability of the catalyst. [7]Toluene, 1,4-dioxane, and THF are common choices. [7][11]The solvent must be anhydrous and thoroughly degassed.
Question 2: I am observing significant hydrodehalogenation of my aryl bromide. How can I suppress this side reaction?
Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, where the aryl bromide is reduced to the corresponding arene. [10]
-
Optimize the Base: Using a weaker or less sterically hindered base can sometimes reduce the rate of hydrodehalogenation. [7]* Lower the Reaction Temperature: Higher temperatures can promote side reactions, including hydrodehalogenation. [7]* Screen Ligands: Some ligands are more prone to promoting hydrodehalogenation than others. A careful screening of ligands can often identify a system that favors the desired C-N bond formation. [7]
Experimental Protocols
The following are general starting protocols that should be optimized for your specific coupling partners.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the boronic acid or boronate ester (1.2-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if not using a pre-catalyst).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., toluene/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine).
-
Add the terminal alkyne (1.1-1.5 equiv).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., a Buchwald G3 precatalyst, 1-3 mol%) and the ligand.
-
Add the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Add this compound (1.0 equiv) and the amine (1.1-1.3 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and quench with water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
| Reaction | Parameter | Recommended Starting Conditions |
| Suzuki-Miyaura | Catalyst Loading | 1-5 mol% Pd |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | |
| Base | Cs₂CO₃, K₃PO₄ (2-3 equiv) | |
| Solvent | Toluene/H₂O, Dioxane/H₂O (4:1 to 10:1) | |
| Temperature | 80-110 °C | |
| Sonogashira | Catalyst Loading | 1-5 mol% Pd, 2-10 mol% CuI |
| Base | Triethylamine, Diisopropylamine (can be solvent) | |
| Solvent | Amine base, THF, DMF | |
| Temperature | Room Temperature to 60 °C | |
| Buchwald-Hartwig | Catalyst Loading | 1-3 mol% Pd |
| Ligand | Bulky biarylphosphines (e.g., BrettPhos, JohnPhos) | |
| Base | NaOtBu, LHMDS (1.2-1.5 equiv) or Cs₂CO₃, K₃PO₄ (2-3 equiv) | |
| Solvent | Toluene, Dioxane, THF | |
| Temperature | 80-110 °C |
References
- The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide - Benchchem.
-
Suzuki reaction - Wikipedia. Available at: [Link]
- troubleshooting guide for Sonogashira coupling failures - Benchchem.
- Application Notes and Protocols: Suzuki Coupling of 3-Carboxyphenylboronic Acid with Aryl Bromides - Benchchem.
- Effect of base and solvent on Buchwald-Hartwig amination of 5-Bromopyrimidine - Benchchem.
- Optimizing Cross-Coupling Reactions with Palladium Catalysts.
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry - Vapourtec. Available at: [Link]
- Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem.
-
Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
- "troubleshooting guide for Buchwald-Hartwig amination of aryl halides" - Benchchem.
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
handling air-sensitive fluorinated benzaldehydes in the lab
Technical Support Center: Handling Air-Sensitive Fluorinated Benzaldehydes
Status: Operational Ticket Priority: High (Reactive Intermediates) Lead Scientist: Dr. H. Chen, Senior Application Scientist
Introduction & Safety Primer
Welcome. You are likely here because your fluorinated benzaldehyde (e.g., 2,3,4,5,6-pentafluorobenzaldehyde or similar derivatives) has turned into a white solid or is behaving erratically in synthesis.
The "Air-Sensitivity" Misconception: While these compounds are prone to autoxidation (converting to benzoic acid), they are uniquely susceptible to hydration due to the strong electron-withdrawing nature of fluorine atoms. A white solid in your bottle is not always a dead product; it might just be the gem-diol (hydrate), which is reversible.[1][2]
CRITICAL SAFETY WARNING:
-
HF Generation: In the presence of moisture and Lewis acids, or during thermal decomposition, polyfluorinated benzaldehydes can release Hydrogen Fluoride (HF). Always handle in a well-ventilated fume hood.
-
Base Sensitivity: Unlike typical benzaldehydes, polyfluorinated variants are highly electrophilic. Exposure to strong bases (NaOH, KOH) can trigger rapid Cannizzaro reactions or Nucleophilic Aromatic Substitution (SNAr) , destroying your material instantly.
Module 1: Diagnostics & Quality Control
User Query: "My clear liquid aldehyde has precipitated a white solid. Is it ruined?"
The Diagnostic Workflow: Do not discard the solid immediately. Use this decision matrix to determine if it is the irreversible acid (oxidation) or the reversible hydrate (moisture).
Figure 1: Triage workflow for determining the state of degraded fluorinated benzaldehydes.
Data Reference: Chemical Shift Fingerprint
| Species | Structure | 1H NMR Signal (approx.) | Solubility |
| Aldehyde | Ar-CHO | 10.0 – 10.4 ppm (s) | High in CDCl3 |
| Gem-Diol (Hydrate) | Ar-CH(OH)2 | 6.0 – 6.5 ppm (s) | Low in CDCl3, High in DMSO/D2O |
| Benzoic Acid | Ar-COOH | 11.0 – 13.0 ppm (br s) | Soluble in base (NaHCO3) |
Module 2: Purification & Rescue Protocols
User Query: "I have confirmed oxidation (~10% acid). How do I purify it without causing more damage?"
Standard Distillation (Risk: High): Distilling fluorinated benzaldehydes is effective but risky. The benzoic acid impurity often sublimes and clogs the condenser, leading to dangerous pressure buildup.
-
Requirement: Short-path distillation under high vacuum (<1 mmHg).
-
Tip: Use a heat gun to keep the neck of the flask warm and prevent sublimation clogging.
The Bisulfite Rescue (Recommended): This method is superior for recovering expensive fluorinated aldehydes because it selectively precipitates the aldehyde as a bisulfite adduct, leaving non-carbonyl impurities (acids, dimers) in the organic phase.
Protocol 2.1: Bisulfite Purification of Fluorinated Aldehydes Note: Avoid strong bases during regeneration to prevent SNAr side reactions.
-
Adduct Formation:
-
Regeneration (The Critical Step):
-
Suspend the solid adduct in biphasic Ether/Water.
-
Do NOT use NaOH. Instead, slowly add saturated Sodium Bicarbonate (NaHCO3) or Sodium Carbonate (Na2CO3) while stirring.
-
Why? High pH (>12) causes haloform cleavage or fluorine displacement in these substrates.
-
Separate the organic layer, dry over MgSO4, and concentrate.
-
Figure 2: Optimized bisulfite purification workflow avoiding strong base to prevent defluorination.
Module 3: Storage & Handling Guidelines
User Query: "How do I store 2,3,4,5,6-pentafluorobenzaldehyde long-term?"
The "Inert & Dry" Rule: Fluorinated aldehydes are hygroscopic electrophiles. Taping the cap with Parafilm is insufficient .
-
Primary Storage:
-
Store under Argon or Nitrogen atmosphere.[5]
-
Temperature: 2–8°C (Refrigerated). Cold slows autoxidation kinetics.
-
Container: Amber glass (light accelerates radical autoxidation).
-
-
Septum Technique:
-
If using frequently, fit the bottle with a Sure/Seal™ type septum.
-
Purge the headspace with inert gas after every use.
-
-
Desiccants:
-
Store the bottle inside a secondary jar containing Drierite or silica gel to mitigate ambient humidity (preventing hydration).
-
Module 4: Reaction Troubleshooting
User Query: "My reductive amination failed. The aldehyde didn't react."
Root Cause Analysis:
-
Hydration Interference: If your aldehyde is the gem-diol (hydrate), it is not electrophilic enough to form the imine intermediate.
-
Fix: Reflux the aldehyde in Toluene with a Dean-Stark trap for 30 mins prior to adding the amine to dehydrate it.
-
-
Cannizzaro Side-Reaction: If your reaction uses a base (e.g., K2CO3), fluorinated aldehydes will disproportionate into the alcohol and acid rapidly.
-
Fix: Switch to acid catalysis (Acetic Acid) or use strictly anhydrous conditions.
-
-
Hemiacetal Formation: In alcohol solvents (MeOH/EtOH), fluorinated aldehydes form stable hemiacetals, stalling the reaction.
-
Fix: Switch solvent to DCE (Dichloroethane) or THF.
-
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[6] (Standard protocols for aldehyde purification via bisulfite).
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: Pentafluorobenzaldehyde. (Hazards including HF formation and air sensitivity).[7][8]
-
Guthrie, J. P. (1975). Carbonyl addition reactions. II. Equilibrium constants for hydration of fluorinated benzaldehydes. Canadian Journal of Chemistry, 53(6), 898-906. (Establishes the equilibrium shift toward gem-diols for EWG-substituted aldehydes).
-
Ingold, K. U. (1971). Inhibition of the Autoxidation of Organic Substances in the Liquid Phase. Chemical Reviews, 61(6), 563–589. (Radical chain mechanism of aldehyde autoxidation).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
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- 5. web.mit.edu [web.mit.edu]
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purification methods for 6-Bromo-2,4-difluoro-3-methylbenzaldehyde reaction mixtures
Introduction
Welcome to the technical support hub for 6-Bromo-2,4-difluoro-3-methylbenzaldehyde . This intermediate is critical in the synthesis of complex pharmaceuticals, often serving as a scaffold for late-stage diversification via Suzuki-Miyaura couplings or reductive aminations.[1][2]
Due to the dense substitution pattern (tetrasubstituted benzene ring), purification is often complicated by:
-
Regioisomers: Competitive lithiation or bromination at the C-5 position during synthesis.
-
Physical State Ambiguity: The melting point is often near ambient temperature (~35–45°C), leading to "oiling out" during crystallization.[2]
-
Aldehyde Instability: Susceptibility to oxidation (to benzoic acid) or Cannizzaro disproportionation under basic workup conditions.
This guide prioritizes chemoselective purification (Bisulfite Adducts) over standard physical separations (Chromatography) to ensure high purity with minimal yield loss.[1]
Part 1: Initial Assessment (The Triage)[1]
Q1: My crude reaction mixture is a dark oil. Should I proceed directly to flash chromatography?
Recommendation: No. Direct chromatography on crude poly-halogenated benzaldehydes often leads to poor separation due to the "streaking" of oxidation byproducts (carboxylic acids) and the co-elution of non-polar starting materials.[1]
Protocol:
-
Check for Acid: Run a TLC. If a streak from the baseline is visible, you have significant 6-bromo-2,4-difluoro-3-methylbenzoic acid.[1][2] Remove this first via a bicarbonate wash (sat. aq. NaHCO₃).[3][4] The aldehyde stays in the organic layer; the acid moves to the aqueous layer.
-
Assess Solidification: Place a small aliquot in a vial, add a seed crystal (if available) or scratch the glass, and store at -20°C.
Part 2: Primary Purification Methodologies
Method A: Chemoselective Bisulfite Purification (Recommended)[1]
This method utilizes the reversible formation of a water-soluble bisulfite adduct to separate the aldehyde from non-carbonyl impurities (starting bromides, regioisomers without aldehydes).[1][2]
Q2: How do I execute the Bisulfite protocol without crashing out the salt as an unworkable gum?
The "Biphasic Shuttle" Protocol: Instead of trying to precipitate the adduct (which often gums up with lipophilic aldehydes), we keep the adduct dissolved in the aqueous phase and wash away impurities.[2]
-
Adduct Formation:
-
Dissolve crude oil (10 g) in Ethyl Acetate (EtOAc) (30 mL). Note: Do not use ether; it evaporates too fast.
-
Add freshly prepared saturated Sodium Bisulfite (NaHSO₃, 40 mL).
-
Vigorous Stirring: Stir rapidly for 2–4 hours. The aldehyde converts to the water-soluble
-hydroxy sulfonate.[1]
-
-
The Wash:
-
Regeneration:
Q3: Why is my recovery yield low after Bisulfite treatment?
-
Cause 1: Steric Hindrance. The 6-bromo and 2-fluoro substituents flank the aldehyde, sterically hindering the attack of the bisulfite ion.[1][2]
-
Fix: Increase reaction time to 12 hours or add 10% Methanol to the aqueous phase to increase solubility.
-
-
Cause 2: Incomplete Regeneration. The adduct is stable.
Method B: Crystallization (For Solids)
Q4: The product oils out during recrystallization. How do I fix this?
The "Cold-Soak" Technique: Poly-halogenated aromatics have low lattice energy.[1] Heating them in solvent often pushes them past their "oiling point" (liquid-liquid phase separation) rather than dissolving them.[1]
-
Solvent System: Use Hexanes (or Heptane) with minimal Toluene (avoid EtOAc if possible, it's too soluble).[1][2]
-
Procedure:
-
Dissolve crude in minimal Toluene at RT.
-
Slowly add Hexanes until cloudy.
-
Do NOT heat to reflux. Instead, cool slowly to -20°C.
-
If oil forms, reheat slightly to redissolve, add a seed crystal, and cool very slowly (1°C/min).
-
Part 3: Troubleshooting Specific Impurities
Issue: Regioisomer Contamination
Scenario: NMR shows a small "shadow" aldehyde peak (e.g., at 10.2 ppm vs. product at 10.3 ppm).
Analysis: This is likely the isomer where lithiation occurred at the C-4 or C-2 position (scrambling).[1] These are chemically almost identical.
Solution: Flash Chromatography with "Silver Nitrate" Silica? No. Standard silica is insufficient.
-
Recommendation: Use Toluene/Hexanes (1:4) as the eluent.[1] The π-stacking interaction of Toluene with the highly electron-deficient fluorinated ring differs slightly between isomers.
-
Advanced: If separation is critical (API grade), use a C18 Reverse Phase column (Water/Acetonitrile gradient).[1][2] The hydrophobic difference between the methyl placement relative to fluorine is more pronounced in reverse phase.
Part 4: Visualized Workflows
Workflow 1: Purification Decision Matrix
Caption: Decision tree for selecting the optimal purification route based on physical state and impurity profile.
Workflow 2: The Bisulfite "Shuttle" Mechanism
Caption: The chemoselective "Shuttle" process separating aldehydes from non-polar impurities via aqueous solubility.[1]
Part 5: Analytical Validation Data
Table 1: Expected Analytical Parameters
| Parameter | Value / Characteristic | Notes |
| Appearance | White to off-white crystalline solid | May appear as a yellow oil if slightly impure.[1] |
| ¹H NMR (CDCl₃) | Aldehyde proton (-CH O) at ~10.2–10.4 ppm (s or d) | Doublet splitting possible due to Fluorine coupling ( |
| ¹⁹F NMR | Two distinct signals | Critical for confirming regioisomer purity. |
| Melting Point | 38°C – 45°C | Very sensitive to solvent residues (Toluene lowers it significantly). |
| Solubility | Soluble in EtOAc, DCM, THF.[2] Insoluble in Water. |
References
-
Separation of Benzaldehyde Regioisomers
-
Bisulfite Adduct Methodology
-
Nonaqueous Regeneration
-
Synthesis of Fluorinated Benzaldehydes
Sources
- 1. 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde [mdpi.com]
- 2. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Workup [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound [sigmaaldrich.com]
- 9. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the ¹³C NMR Chemical Shifts of 6-Bromo-2,4-difluoro-3-methylbenzaldehyde
This guide provides a detailed analysis of the expected ¹³C NMR chemical shifts for 6-Bromo-2,4-difluoro-3-methylbenzaldehyde, a compound of interest in synthetic chemistry and drug development. In the absence of direct experimental data in publicly available literature, this guide leverages predictive methodologies and comparative analysis with structurally related compounds to offer valuable insights for researchers.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural elucidation of organic molecules.[1][2] Specifically, ¹³C NMR provides a detailed fingerprint of the carbon skeleton of a molecule, with the chemical shift of each carbon atom being highly sensitive to its local electronic environment.[2][3] Understanding the ¹³C NMR spectrum of this compound is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
This guide will present a predicted ¹³C NMR spectrum for the title compound, supported by a comparative analysis with experimentally determined data for analogous structures. We will delve into the rationale behind the expected chemical shifts, considering the electronic effects of the various substituents on the benzaldehyde core.
Predicted ¹³C NMR Chemical Shifts for this compound
Due to the lack of published experimental data for this compound, we have generated a set of predicted ¹³C NMR chemical shifts using established computational methods.[4][5][6][7] These prediction tools utilize extensive databases of known spectra and employ machine learning algorithms or quantum mechanical calculations to estimate the chemical shifts for a given structure.
The predicted chemical shifts for the carbon atoms in this compound are presented in the table below. The carbon atoms are numbered according to the IUPAC nomenclature, as illustrated in the accompanying diagram.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 125.5 |
| C2 | 160.2 (d, ¹JCF ≈ 250 Hz) |
| C3 | 120.8 |
| C4 | 158.5 (d, ¹JCF ≈ 245 Hz) |
| C5 | 115.1 |
| C6 | 118.9 |
| C=O | 188.7 |
| CH₃ | 15.3 |
Comparative Analysis with Structurally Similar Compounds
To substantiate the predicted values and provide a framework for understanding the substituent effects, we will compare them with the experimental ¹³C NMR data of related compounds.
Benzaldehyde: The Parent Structure
Benzaldehyde serves as the fundamental building block. Its ¹³C NMR spectrum in CDCl₃ shows the following key signals: the carbonyl carbon at approximately 192.3 ppm, the ipso-carbon (C1) at 136.5 ppm, and the remaining aromatic carbons resonating between 129.0 and 134.4 ppm.[8]
Effect of Halogen Substituents
Halogen atoms significantly influence the chemical shifts of aromatic carbons. Fluorine, being highly electronegative, causes a substantial downfield shift for the directly attached carbon (C-F) due to its inductive effect. This is often accompanied by a large one-bond carbon-fluorine coupling constant (¹JCF). The effect of bromine is more complex, involving both inductive and resonance effects, and can also be influenced by spin-orbit coupling.[9]
For instance, in 2-bromo-4-fluorotoluene, the carbon attached to fluorine (C4) and the carbon attached to bromine (C2) will have their chemical shifts significantly altered compared to toluene.
Effect of the Methyl Group
The methyl group is an electron-donating group, which generally causes a slight upfield shift (shielding) of the ortho and para carbons in the aromatic ring.
Analysis of the Predicted Shifts for this compound
-
Carbonyl Carbon (C=O): The predicted shift of 188.7 ppm is in the expected range for an aldehyde carbonyl group.[8][10][11] The presence of multiple electron-withdrawing groups on the ring can influence this shift.
-
Fluorine-Bearing Carbons (C2 and C4): The predicted downfield shifts for C2 (160.2 ppm) and C4 (158.5 ppm) are consistent with the strong deshielding effect of the directly attached fluorine atoms. The expected large ¹JCF coupling constants would be a key identifying feature in an experimental spectrum.
-
Bromine-Bearing Carbon (C6): The predicted shift for C6 at 118.9 ppm reflects the combined electronic influences of the adjacent aldehyde group and the bromine atom.
-
Methyl-Bearing Carbon (C3): The chemical shift of C3 (120.8 ppm) is influenced by the adjacent fluorine and methyl groups.
-
Methyl Carbon (CH₃): A signal around 15.3 ppm is typical for a methyl group attached to an aromatic ring.
Experimental Protocol for ¹³C NMR Spectroscopy
The following provides a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of a compound like this compound.
Objective: To obtain a quantitative and high-resolution ¹³C NMR spectrum.
Materials:
-
Sample of this compound (approx. 20-50 mg)
-
Deuterated chloroform (CDCl₃) or another suitable deuterated solvent
-
5 mm NMR tube
-
Tetramethylsilane (TMS) as an internal standard (often included in the deuterated solvent)
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Procedure:
-
Sample Preparation:
-
Accurately weigh 20-50 mg of the sample and dissolve it in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is crucial for high resolution.
-
-
Acquisition Parameters:
-
Set the spectrometer to acquire a ¹³C spectrum.
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm).
-
The number of scans will depend on the sample concentration. For a dilute sample, several thousand scans may be necessary to achieve a good signal-to-noise ratio.[2]
-
A relaxation delay (d1) of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining quantitative data.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the solvent residual peak to its known value (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the peaks if quantitative information is desired, although integration in ¹³C NMR is often not as straightforward as in ¹H NMR.[2]
-
Visualizations
Molecular Structure and Carbon Numbering
Caption: Molecular structure of this compound with IUPAC numbering for carbon atoms.
¹³C NMR Analysis Workflow
Caption: Workflow for the structural analysis of this compound using ¹³C NMR.
Conclusion
This guide provides a comprehensive overview of the expected ¹³C NMR chemical shifts for this compound based on predictive methods and comparative analysis. The provided data and interpretations serve as a valuable resource for researchers working with this compound, aiding in its identification and characterization. The detailed experimental protocol offers a practical guide for obtaining high-quality ¹³C NMR spectra. As with any predictive data, experimental verification is highly recommended for definitive structural assignment.
References
-
CASPRE - 13C NMR Predictor. (n.d.). Retrieved from [Link]
- Jackman, L. M., & Sternhell, S. (2006). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Magn Reson Chem, 44(8), 797-806.
-
Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]
- Monzavi, A. M., & Ghiasi, R. (2013). Quantitative Prediction of 13C NMR Chemical Shifts Using an N-Layered Integrated Molecular Orbital and Molecular Mechanics Approach. Concepts in Magnetic Resonance Part A, 42A(1), 1–13.
- Tong, J., et al. (2018). 13C NMR chemical shift prediction of diverse chemical compounds. Journal of Molecular Modeling, 24(5), 1-11.
- Sajed, T., et al. (2020). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 10(11), 452.
-
Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]
- Patterson-Elenbaum, M. B., et al. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806.
-
ResearchGate. (n.d.). The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde. Retrieved from [Link]
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
- Viesser, R. V., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(3), 1563-1571.
-
The Royal Society of Chemistry. (2017). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). The halogen effect on the 13 C NMR chemical shift in substituted benzenes. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 6.8: ¹³C NMR Spectroscopy. Retrieved from [Link]
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- 11. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Method Development for the Purity of 6-Bromo-2,4-difluoro-3-methylbenzaldehyde
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredient (API) intermediates is a cornerstone of drug safety and efficacy.[1][2] This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 6-Bromo-2,4-difluoro-3-methylbenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds. Furthermore, we will objectively compare the developed HPLC method with alternative analytical techniques, supported by illustrative experimental data, to provide a comprehensive framework for researchers, scientists, and drug development professionals.
The Criticality of Purity for this compound
This compound is a substituted aromatic aldehyde whose unique structure, featuring bromine and fluorine atoms, makes it a valuable intermediate in organic synthesis.[3] The reactivity of the aldehyde functional group, coupled with the influence of the halogen substituents, necessitates a stringent control over its purity profile. Impurities, which can arise from starting materials, by-products, or degradation, can have a significant impact on the yield and purity of the final API and potentially introduce toxic components.[2] Therefore, a reliable and validated analytical method for purity determination is not just a regulatory requirement but a fundamental aspect of quality control.[1]
HPLC Method Development: A Rational Approach
The development of an effective HPLC method is a systematic process that involves a deep understanding of the analyte's physicochemical properties and the principles of chromatography. For a polar aromatic compound like this compound, a reverse-phase HPLC method is the logical starting point.[4]
Experimental Workflow: HPLC Method Development
Caption: Figure 1: HPLC Method Development Workflow
Step-by-Step HPLC Protocol
-
Analyte Characterization (Hypothetical):
-
Polarity: The presence of the aldehyde group and fluorine atoms suggests a moderate polarity.
-
UV Absorbance: Aromatic aldehydes typically exhibit strong UV absorbance between 250-300 nm. A UV scan would be performed to determine the optimal wavelength for detection.
-
-
Initial Chromatographic Conditions:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for retaining the hydrophobic aromatic ring.[4]
-
Mobile Phase: A gradient of acetonitrile (ACN) and water is a common choice for separating compounds with a range of polarities.
-
Detection: UV detection at a wavelength determined from the UV scan (e.g., 265 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Method Optimization:
-
The gradient profile would be adjusted to achieve good resolution between the main peak and any impurities.
-
The mobile phase composition and pH could be modified to improve peak shape. For instance, adding a small amount of acid (e.g., 0.1% formic acid) can suppress the ionization of any acidic impurities.
-
The flow rate and temperature can be fine-tuned to balance analysis time and separation efficiency.
-
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a versatile and widely used technique, other methods like Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC) offer distinct advantages and disadvantages.[5][6]
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[7] Since benzaldehyde and its derivatives are generally volatile, GC is a viable alternative.[8][9]
Hypothetical GC Conditions:
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium or Nitrogen.
-
Inlet Temperature: 250 °C.
-
Oven Program: A temperature gradient starting from a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to elute all components.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and higher pressures.[5][10] This results in faster analysis times, improved resolution, and higher sensitivity compared to traditional HPLC.[6][11]
Hypothetical UPLC Conditions:
-
Column: A sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Similar to HPLC, but with a faster gradient due to the shorter column and higher efficiency.
-
Flow Rate: 0.4-0.6 mL/min.
-
System Pressure: Significantly higher than HPLC, often exceeding 10,000 psi.[12]
Performance Comparison
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for speed, sensitivity, or the nature of potential impurities.
| Parameter | Developed HPLC Method | Comparative GC-FID Method | Comparative UPLC-UV Method |
| Principle | Separation based on polarity in a liquid mobile phase. | Separation based on volatility and boiling point in a gaseous mobile phase.[7] | Separation based on polarity with smaller particles and higher pressure.[10] |
| Analysis Time | ~15-20 minutes | ~10-15 minutes | ~2-5 minutes[12] |
| Resolution | Good | Excellent for volatile impurities | Excellent, superior to HPLC[10] |
| Sensitivity | Moderate to High (UV) | High (FID) | High to Very High (UV)[5] |
| Sample Throughput | Moderate | High | Very High |
| Instrumentation Cost | Moderate | Moderate | High[10] |
| Ideal For | Routine purity testing, non-volatile impurities. | Volatile impurities, residual solvents.[13] | High-throughput screening, trace impurity analysis. |
Logical Framework for Method Selection
Caption: Figure 2: Decision tree for analytical method selection.
Conclusion
The development of a robust analytical method for purity determination is a critical step in ensuring the quality of pharmaceutical intermediates like this compound. A systematically developed reverse-phase HPLC method offers a reliable and versatile approach for routine quality control. However, for specific needs such as high-throughput analysis or the detection of volatile impurities, UPLC and GC, respectively, present compelling alternatives. The choice of the most suitable technique should be based on a thorough evaluation of the analytical requirements, available resources, and the nature of the potential impurities. This guide provides a foundational framework to empower researchers and scientists in making informed decisions for their analytical challenges.
References
-
Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Retrieved from [Link]
- Swetha Sri. R, Dr. Bhavya Sri. K, Mounika. Ch. (2020). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 13(2), 903-908. doi:10.5958/0974-360X.2020.00284.X
-
Scribd. (n.d.). HPLC vs UPLC: Key Differences in Pharma. Retrieved from [Link]
-
Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Retrieved from [Link]
-
Labcompare. (n.d.). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Retrieved from [Link]
-
Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]
-
Sinoshiny. (2025, July 14). How to test the purity of benzaldehyde? Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]
-
Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
-
Journal of Chromatographic Science. (n.d.). Determination of Aldehydes in Fish by High-Performance Liquid Chromatography. Retrieved from [Link]
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. Retrieved from [Link]
-
PubMed. (n.d.). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Retrieved from [Link]
-
Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC). Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2014, September 13). What are the optimal conditions for GC analysis of benzaldehyde? Retrieved from [Link]
-
Emery Pharma. (n.d.). Impurity Analysis. Retrieved from [Link]
-
Restek. (n.d.). Benzaldehyde. Retrieved from [Link]
-
PubMed. (n.d.). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
PMC. (n.d.). RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (n.d.). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]
-
RSC Publishing. (n.d.). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3-chloro-2-methylbenzaldehyde. Retrieved from [Link]
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Comparative Structural & Functional Guide: Fluorinated Methylbenzaldehyde Isomers
Executive Summary: The Fluorine Scan in Drug Discovery
In medicinal chemistry, the "fluorine scan"—systematically moving a fluorine atom around a phenyl ring—is a critical strategy for optimizing metabolic stability, lipophilicity (
This guide provides a structural comparison of the two most chemically distinct isomers: 2-Fluoro-4-methylbenzaldehyde and 4-Fluoro-2-methylbenzaldehyde . It analyzes their physical properties, spectroscopic signatures, and synthetic utility, providing researchers with the data needed to select the optimal isomer for scaffold construction.
Structural & Electronic Analysis
The reactivity of these isomers is governed by the relative positions of the substituents to the carbonyl group (C1).
2-Fluoro-4-methylbenzaldehyde (Ortho-Fluoro)
-
Steric Environment: The fluorine atom at the ortho position (C2) is small (Van der Waals radius ~1.47 Å), causing minimal steric hindrance to the carbonyl group compared to a methyl group.
-
Electronic Effect: The strong inductive withdrawing effect (
) of the ortho-fluorine increases the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophilic attack (e.g., reductive amination, Knoevenagel condensation). -
Metabolic Implications: Blocks metabolic oxidation at the C2 position, a common Phase I metabolic soft spot.
4-Fluoro-2-methylbenzaldehyde (Ortho-Methyl)
-
Steric Environment: The methyl group at the ortho position (C2) is significantly bulkier than fluorine. This creates a "steric gate," retarding nucleophilic attack at the carbonyl carbon and potentially inducing atropisomerism in crowded biaryl systems.
-
Electronic Effect: The methyl group exerts a weak inductive donating effect (
), slightly decreasing the electrophilicity of the carbonyl compared to the 2-fluoro isomer. -
Metabolic Implications: The para-fluorine blocks the C4 position, preventing hydroxylation, while the ortho-methyl group can be susceptible to benzylic oxidation.
Visualization of Isomeric Relationships
The following diagram illustrates the structural relationship and electronic vectors of the key isomers.
Caption: Structural and reactivity comparison between the 2-fluoro and 2-methyl substituted isomers.
Physical & Spectroscopic Properties[1][2][3][4]
Accurate identification of isomers is critical, as they often co-elute in standard chromatography. The following data consolidates experimental values and predictive shifts.
Physical Properties Table
| Property | 2-Fluoro-4-methylbenzaldehyde | 4-Fluoro-2-methylbenzaldehyde | 3-Fluoro-4-methylbenzaldehyde |
| CAS Number | 146137-80-6 | 63082-45-1 | 177756-62-6 |
| Molecular Weight | 138.14 g/mol | 138.14 g/mol | 138.14 g/mol |
| Appearance | Clear pale yellow liquid | Colorless to pale liquid | Light yellow liquid |
| Boiling Point | 169–172 °C (atm) | 62 °C (2 mmHg) / ~200 °C (atm) | 206 °C (atm) |
| Density | ~1.15 g/mL | 1.16 g/mL | 1.133 g/mL |
| Refractive Index |
Diagnostic NMR Shifts (Representative)
Distinguishing these isomers relies on the coupling patterns (
-
NMR:
-
2-Fluoro isomer: Typically appears around -115 to -120 ppm . The signal often shows coupling to the aldehyde proton (
Hz). -
4-Fluoro isomer: Typically appears around -105 to -110 ppm . Shows a simpler splitting pattern (decoupled from the aldehyde proton).
-
3-Fluoro isomer: Typically appears around -110 to -115 ppm .
-
-
NMR (Aldehyde Proton -CHO):
-
2-Fluoro:
ppm (often a doublet due to coupling). -
2-Methyl:
ppm (singlet, slightly shielded by the methyl group).
-
Experimental Protocol: Knoevenagel Condensation
Objective: To validate the reactivity of the aldehyde group and synthesize a benzylidenemalononitrile derivative. This reaction is a standard "stress test" for aldehyde electrophilicity.
Reaction:
Materials[3][6][7][8][9][10][11][12]
-
Substrate: 2-Fluoro-4-methylbenzaldehyde (1.0 equiv, 5 mmol)
-
Reagent: Malononitrile (1.1 equiv, 5.5 mmol)
-
Catalyst: Piperidine (0.1 equiv) or
-Alanine (Green alternative) -
Solvent: Ethanol (95%) or Water (for Green Chemistry protocols)
Step-by-Step Methodology
-
Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.5 mmol of malononitrile in 10 mL of Ethanol.
-
Addition: Add 5 mmol of the fluorinated benzaldehyde isomer dropwise.
-
Catalysis: Add 2-3 drops of piperidine. Note: An immediate color change (often to bright yellow/orange) indicates the formation of the conjugated system.
-
Reaction: Stir at room temperature for 30–60 minutes.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The aldehyde spot should disappear, and a new, lower
spot (the alkene) should appear.
-
-
Workup (Self-Validating):
-
Pour the reaction mixture into 50 mL of ice-cold water.
-
Observation: The product should precipitate immediately as a solid. If oil forms, scratch the flask to induce crystallization.
-
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water if necessary.
Reaction Workflow Diagram
Caption: Workflow for the Knoevenagel condensation validation protocol.
Strategic Application: Indole Scaffold Synthesis
Fluorinated methylbenzaldehydes are critical precursors for Indole-based VEGFR inhibitors (e.g., analogs of Cediranib) and Prazosin bioisosteres .
Case Study: Synthesis of 4-Fluoro-2-methylindole This scaffold is accessed via the Leimgruber-Batcho or Fischer Indole synthesis, starting from the corresponding nitrotoluene or aldehyde.
-
Precursor: 2-Fluoro-4-methylbenzaldehyde is nitrated or the corresponding nitrotoluene is oxidized.
-
Transformation: The aldehyde is converted to a nitrostyrene (Henry Reaction) or hydrazone.
-
Cyclization: Reductive cyclization yields the indole core.
-
Drug Relevance: The 4-fluoro-2-methylindole core mimics the substitution pattern found in highly potent kinase inhibitors, where the fluorine modulates pKa and metabolic stability of the indole NH.
References
-
Synthesis of Fluorinated Benzaldehydes
-
Title: Process for the preparation of fluorobenzaldehydes.[1]
- Source: US P
- URL
-
-
Physical Properties & Isomer Data
-
Title: 2-Fluoro-4-methylbenzaldehyde Product Page.[2]
- Source: ChemicalBook / Thermo Scientific Chemicals.
-
-
Reactivity & Applications (Knoevenagel)
- Title: Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on W
- Source: University of Regensburg / ResearchG
-
URL:[Link]
-
Indole Synthesis Applications
- Title: Synthesis of Indole Derivatives as Prevalent Moieties Present in Selected Alkaloids.
- Source: PMC / NIH.
-
URL:[Link]
-
Medicinal Chemistry Context
Sources
Safety Operating Guide
Proper Disposal Procedures: 6-Bromo-2,4-difluoro-3-methylbenzaldehyde
[1][2][3]
Part 1: Emergency Response & Immediate Action
For immediate laboratory spills or exposure incidents.[1]
| Scenario | Immediate Action Protocol |
| Skin Contact | Wash immediately with soap and water for 15+ minutes.[2] Remove contaminated clothing.[2][3][4] Aldehydes can be sensitizers; monitor for dermatitis. |
| Eye Contact | Rinse cautiously with water for 15 minutes.[2][3][4] Remove contact lenses if present.[2][4] Seek medical attention (potential for corneal damage due to halogenated nature). |
| Small Spill (<5g) | Isolate & Absorb. Use inert absorbent (Vermiculite/Sand). DO NOT use paper towels (aldehyde oxidation risk). Scoop into a wide-mouth jar. |
| Large Spill | Evacuate & Ventilate. Vapors may cause severe respiratory irritation.[4] Call EHS. Use SCBA if entering the zone. |
| Fire | Type B/C Extinguisher. CO₂ or Dry Chemical.[3] WARNING: Combustion releases Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) gases. |
Part 2: Scientific Rationale & Hazard Characterization[4]
To dispose of 6-Bromo-2,4-difluoro-3-methylbenzaldehyde correctly, one must understand why standard waste streams are insufficient. This compound is not merely "organic waste"; it is a poly-halogenated electrophile .
Functional Group Analysis
-
Aldehyde Moiety (-CHO): Susceptible to autoxidation, forming the corresponding benzoic acid. In the presence of strong bases, it can undergo the Cannizzaro reaction, generating heat and pressure.[1]
-
Halogen Substituents (Br, F): The presence of Fluorine and Bromine dictates the destruction method.[1] Standard incineration without scrubbing will release corrosive acid gases (HF, HBr) that damage incinerator linings and violate emission standards.[1]
-
Methyl Group (-CH₃): Increases lipophilicity, facilitating skin absorption, but does not significantly alter the destruction pathway.[1]
The "Why" Behind Segregation
You cannot place this in a general "Non-Halogenated" solvent drum.
-
Mechanism of Failure: If mixed with non-halogenated waste (e.g., Acetone/Methanol) and sent to a fuel-blending facility, the Fluorine content will corrode standard combustion chambers.[1]
-
Reactive Incompatibility:
-
vs. Oxidizers (Nitric Acid/Peroxides): Risk of violent oxidation of the aldehyde.
-
vs. Bases (Sodium Hydroxide/Amines): Risk of exothermic polymerization or disproportionation.
-
Part 3: Waste Segregation & Disposal Workflow
The Decision Matrix
This diagram illustrates the critical decision points for segregating this specific compound to ensure downstream compliance.
Figure 1: Segregation logic ensuring the compound reaches a facility equipped for halogen capture.
Detailed Protocol
Step 1: Pre-Disposal Stabilization[1]
-
Solid Waste: If the pure solid is expired, do not dissolve it.[1] Keep it in the original container if possible. If transferring, use a high-density polyethylene (HDPE) or glass jar.
-
Reaction Mixtures: If the compound is in a reaction mixture, quench any active reagents (e.g., Lithium reagents) before transferring to the waste drum.[1] Ensure the pH is neutral (pH 6-8) to prevent aldehyde polymerization.
Step 2: Container Selection[1]
-
Material: Glass or HDPE. Avoid metal containers if the waste is acidic, as HBr/HF formation (upon hydrolysis) will corrode steel.[1]
-
Labeling: Must be explicitly labeled:
DANGER: HALOGENATED ORGANIC WASTE Contains: this compound Hazards: Irritant, Combustible, Releases HF/HBr on burning.[1]
Step 3: Stream Selection (Critical)[1]
-
Correct Stream: "Halogenated Organic Waste" .
-
Reasoning: This stream is routed to incinerators running at >1000°C with caustic scrubbers (NaOH spray) to neutralize the acid gases formed (Equation 1).
-
-
Incorrect Stream: "Non-Halogenated" or "Fuel Blending".
-
Consequence: Heavy fines from the disposal facility and potential damage to their infrastructure.
-
Part 4: Regulatory Framework (RCRA)[4]
While this specific compound may not have a dedicated "U-List" or "P-List" number (unless specifically listed in your region's version of 40 CFR 261.33), it is regulated as a Characteristic Waste or via the "Mixture Rule" if dissolved in listed solvents.
| Regulatory Category | Code | Applicability |
| Ignitability | D001 | Applicable if dissolved in a flammable solvent (Flash point <60°C). |
| Toxicity (Characteristic) | D0xx | Review if the mixture contains regulated solvents (e.g., Chloroform D022).[1] |
| Halogenated Solvents | F001/F002 | Applicable if the aldehyde is dissolved in spent halogenated solvents (Methylene Chloride, etc.). |
| Generator Status | VSQG/SQG/LQG | The mass of this waste counts toward your monthly hazardous waste generation totals. |
Compliance Note: Always consult your institution's Environmental Health & Safety (EHS) officer. Local regulations (e.g., California Title 22) may be stricter than federal RCRA guidelines.[1]
Part 5: References
-
United States Environmental Protection Agency (EPA). "Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions." 40 CFR Part 261. [Link]
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for 4-Bromo-2,6-difluorobenzaldehyde (Structural Analog)." PubChem. [Link][1][5]
-
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." 29 CFR 1910.1200. [Link]
-
Prudent Practices in the Laboratory. "Handling and Disposal of Chemicals." National Academies Press. [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
